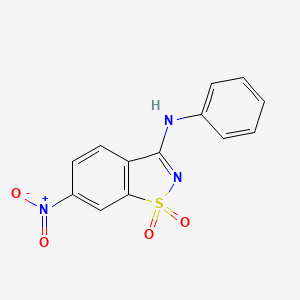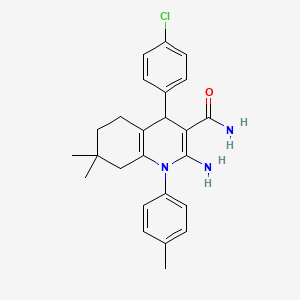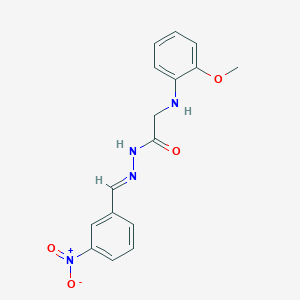![molecular formula C20H19N3O B11540012 N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11540012.png)
N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-phenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 2-phenylcyclopropane-1-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Scientific Research Applications
N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response . It also interacts with various signaling pathways, including NF-κB and STAT-3, which are involved in the regulation of inflammation and immune response .
Comparison with Similar Compounds
N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE can be compared with other Schiff base hydrazones and indole derivatives:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another similar compound with a different substituent on the phenyl ring.
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: This series of compounds has been studied for their anti-inflammatory and analgesic activities.
Properties
Molecular Formula |
C20H19N3O |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H19N3O/c1-13-18(15-9-5-6-10-19(15)22-13)12-21-23-20(24)17-11-16(17)14-7-3-2-4-8-14/h2-10,12,16-17,22H,11H2,1H3,(H,23,24)/b21-12+ |
InChI Key |
BGZUOYDFOVFXLF-CIAFOILYSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3CC3C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3CC3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)ethyl acetate](/img/structure/B11539938.png)

![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11539955.png)



![N'-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11539977.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]biphenyl-4-amine](/img/structure/B11539984.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11539991.png)
![4-{(E)-[(4-bromophenyl)imino]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B11539999.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540006.png)
![2-bromo-4-chloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11540018.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540025.png)
![N,N-diethyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B11540035.png)
